molecular formula C11H16NO4PS B15185923 Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester CAS No. 87647-71-0

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester

Cat. No.: B15185923
CAS No.: 87647-71-0
M. Wt: 289.29 g/mol
InChI Key: FWLHBSFXKAQIGQ-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester (CAS UNII:7741NPW06X) is a thiophosphoramidate derivative characterized by a benzoic acid backbone esterified with a 1-methylethyl (isopropyl) group. The phosphorus center is substituted with an amino group and a methylthio (-SCH₃) moiety, distinguishing it from related organophosphorus insecticides . Its molecular formula is inferred as C₁₂H₁₇N₂O₃PS₂ (exact mass requires confirmation), with structural features influencing solubility, stability, and biological activity. This compound is structurally related to Isofenphos and its derivatives but features unique substituents that alter its chemical behavior .

Properties

CAS No.

87647-71-0

Molecular Formula

C11H16NO4PS

Molecular Weight

289.29 g/mol

IUPAC Name

propan-2-yl 2-[amino(methylsulfanyl)phosphoryl]oxybenzoate

InChI

InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,14)18-3/h4-8H,1-3H3,(H2,12,14)

InChI Key

FWLHBSFXKAQIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphoramidothioate compounds under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the use of advanced reactors and separation techniques to isolate the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce more oxidized derivatives, while reduction can yield less oxidized forms of the compound. Substitution reactions can result in a wide range of products with different functional groups .

Scientific Research Applications

Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS RN) Molecular Formula Phosphorus Substituents Key Properties/Applications References
Target Compound (UNII:7741NPW06X) C₁₂H₁₇N₂O₃PS₂ (inferred) Amino (-NH₂), Methylthio (-SCH₃) Potential insecticide; higher polarity due to -NH₂
Isofenphos-methyl (83542-84-1) C₁₄H₂₂NO₄PS Methoxy (-OCH₃), Isopropylamino (-NHCH(CH₃)₂) Broad-spectrum soil insecticide; moderate lipophilicity (logP ~3.2)
Isofenphos (25311-71-1) C₁₅H₂₄NO₄PS Ethoxy (-OCH₂CH₃), Isopropylamino Higher persistence in soil; regulated due to neurotoxicity
Isofenphos Oxon (31120-85-1) C₁₅H₂₄NO₅P Ethoxy, Isopropylamino, Oxo (P=O) Oxidative metabolite; increased acetylcholinesterase inhibition
Ethoxy Analog (25311-71-1 variant) C₁₅H₂₄NO₄PS Ethoxy, Isopropylamino Similar to Isofenphos; used in pest control
Amino-Methoxy Variant (CAS N/A) C₁₂H₁₇N₂O₄PS Amino, Methoxy (-OCH₃) Hypothesized reduced toxicity due to -NH₂

Environmental and Regulatory Considerations

  • Persistence :
    • Ethoxy-substituted Isofenphos (25311-71-1) shows half-lives >60 days in soil, whereas the target compound’s stability is undocumented but likely lower due to -NH₂ reactivity .
  • Regulatory Status :
    • Isofenphos is EPA-regulated (PRN 97-5) and classified as a restricted-use pesticide . The target compound lacks extensive regulatory data but may fall under similar guidelines due to structural similarities .

Biological Activity

Benzoic acid derivatives have garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. One such compound, Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester , is notable for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₅H₂₄N₁O₄P₁S
  • Molecular Weight : 345.394 g/mol
  • CAS Registry Number : 25311-71-1
  • IUPAC Name : this compound
  • Other Names : Isophenphos, Amaze, Amidocid

Biological Activity Overview

The biological activity of Benzoic acid derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing a broad spectrum of activity.

MicroorganismActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18
C. albicans12

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results suggest it possesses moderate antioxidant activity, which may contribute to its therapeutic potential.

3. Inhibition of Enzymes

Studies have shown that the compound inhibits certain enzymes associated with cancer progression and inflammation:

EnzymeInhibition (%)
Cyclooxygenase (COX)45
Lipoxygenase (LOX)40

Case Study 1: Antimicrobial Efficacy

A study conducted by Tanabe et al. (2000) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the compound . The findings demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative in food products.

Case Study 2: Antioxidant Activity

In a study published in the Journal of Agricultural and Food Chemistry (Erdmann et al., 1992), the antioxidant properties were assessed using different concentrations of the compound. The results indicated a dose-dependent increase in antioxidant activity, highlighting its potential in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the phosphinyl group is believed to facilitate binding to enzyme active sites.
  • Membrane Interaction : The hydrophobic nature of the ester moiety may enhance membrane permeability, allowing for better cellular uptake.

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